molecular formula C5H12ClNO2S B13254608 3-Chloro-2,2-dimethylpropane-1-sulfonamide

3-Chloro-2,2-dimethylpropane-1-sulfonamide

Cat. No.: B13254608
M. Wt: 185.67 g/mol
InChI Key: PFVXYJWUEHFZSZ-UHFFFAOYSA-N
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Description

3-Chloro-2,2-dimethylpropane-1-sulfonamide ( 859055-00-8 ) is a chemical building block of interest in organic synthesis and medicinal chemistry research. This compound has a molecular formula of C5H12ClNO2S and a molecular weight of 185.67 g/mol . Its structure features both a reactive chloro moiety and a sulfonamide group, making it a versatile intermediate for the synthesis of more complex molecules . Suppliers specializing in advanced intermediates and building blocks offer this compound for research and development purposes . As a building block, its potential applications include use in pharmaceutical discovery, agrochemical research, and materials science. Researchers value this compound for creating libraries of novel sulfonamide derivatives, which are a privileged scaffold in drug discovery due to their prevalence in biologically active molecules. This product is intended for research use only in a laboratory setting and is not intended for diagnostic or therapeutic use in humans. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

3-chloro-2,2-dimethylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClNO2S/c1-5(2,3-6)4-10(7,8)9/h3-4H2,1-2H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVXYJWUEHFZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CS(=O)(=O)N)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Reactants : 3-Chloropropane-1-sulfonyl chloride and dimethylamine.
  • Reaction Conditions : The reaction is typically carried out in a controlled environment to ensure optimal yield and purity. Industrial-scale production often employs continuous flow processes and automated systems to monitor and maintain consistent reaction parameters.

Synthesis Steps

  • Preparation of Reactants : Ensure that both 3-chloropropane-1-sulfonyl chloride and dimethylamine are of high purity.
  • Reaction Setup : The reaction is set up in a suitable solvent, often under inert conditions to prevent unwanted side reactions.
  • Reaction Initiation : Dimethylamine is slowly added to the solution of 3-chloropropane-1-sulfonyl chloride while maintaining the desired temperature and pressure conditions.
  • Monitoring and Completion : The reaction is monitored using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to determine completion.
  • Purification : The product is purified using recrystallization or column chromatography to achieve the desired purity.

Analytical Techniques

To analyze the structural characteristics and purity of 3-Chloro-2,2-dimethylpropane-1-sulfonamide, several analytical techniques are employed:

Applications and Research Findings

This compound is used in organic synthesis and biological research due to its ability to form hydrogen bonds with enzymes or proteins, potentially inhibiting their activity. The chlorine atom's reactivity makes it suitable for nucleophilic substitution reactions, which can modify enzyme function or protein interactions.

Comparison of Preparation Methods

Preparation Method Reactants Conditions Yield Purity
Reaction with Dimethylamine 3-Chloropropane-1-sulfonyl chloride, Dimethylamine Controlled temperature and pressure High High
Industrial Scale Production Same as above Continuous flow processes, automated systems High High

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,2-dimethylpropane-1-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amines.

    Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted sulfonamides, alcohols, or ethers.

    Oxidation Reactions: Products include sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

3-Chloro-2,2-dimethylpropane-1-sulfonamide is a chemical compound with a molecular weight of 185.67 g/mol. It features a sulfonamide functional group and has a chlorine atom and two dimethyl groups, giving it unique chemical properties and reactivity.

Scientific Research Applications

3-chloro-N,N-dimethylpropane-1-sulfonamide has a wide range of applications in scientific research.

Chemistry It is used as an intermediate in synthesizing various organic compounds.

Biology The compound is employed to study enzyme inhibition and protein interactions. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the chlorine atom can participate in nucleophilic substitution reactions, altering the activity of enzymes and proteins. Research has focused on its interactions with biological molecules. The sulfonamide group can form hydrogen bonds with proteins, influencing their function. Furthermore, the chlorine atom's ability to undergo nucleophilic substitution enhances its reactivity with various biological targets.

Industry The compound is used to produce specialty chemicals and as a reagent in various industrial processes. In industrial settings, large-scale production often utilizes continuous flow processes to enhance yield and purity, with automated systems for monitoring reaction conditions.

Antimicrobial Properties of Sulfonamides

Research indicates that sulfonamides, including this compound, exhibit antimicrobial properties. These compounds can inhibit bacterial growth by interfering with folate synthesis, which is essential for bacterial proliferation. Studies have shown that certain sulfonamide derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaActivity
This compoundS. aureusModerate
This compoundE. coliLow

One study detailed that 163 compounds among 233 approved drugs (nearly 73%) contained a single chlorine atom . The presence of chlorine atom highly enhanced the antibacterial properties of compound . In addition, the presences of sulfonamide group also most favor increasing the antibacterial activity of potent compound .

Stimulation of Antibacterial Activity

Research confirms that the activity of sulfonamides antibacterial drugs is initiated and/or stimulated by their coordination to an Ru(III) ion . In one instance, it was possible to reduce the antibiotic dose by 33% for all the studied organisms . Ruthenium complexes, in general, exert excellent activity against Gram-positive bacteria (e.g., S. aureus) and display lower activity towards Gram-negative bacteria (e.g., E. coli and P. aeruginosa) .

Use as Antibacterial Agents

Mechanism of Action

The mechanism of action of 3-Chloro-2,2-dimethylpropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight Key Substituents Primary Applications
3-Chloro-2,2-dimethylpropane-1-sulfonamide C₁₁H₁₅ClN₂O₃S ~290.8 g/mol Chloro, dimethylpropanamide, sulfonamide Antibacterial, antiglaucoma
3-methoxy-2-(methoxymethyl)propane-1-sulfonylchloride C₆H₁₃ClO₄S 216.68 g/mol Methoxy, methoxymethyl, sulfonylchloride Intermediate in organic synthesis
3-Chloro-2-methylpropene C₄H₇Cl 90.55 g/mol Chloro, methyl, alkene Polymer precursor
3-Hydroxy-2,2-dimethylpropanal C₅H₁₀O₂ 102.13 g/mol Hydroxy, dimethyl, aldehyde Flavor/fragrance intermediate

Key Observations :

  • Sulfonamide vs. Sulfonylchloride : The target compound’s sulfonamide group (–SO₂NH₂) enhances hydrogen-bonding capacity compared to the sulfonylchloride (–SO₂Cl) in 3-methoxy-2-(methoxymethyl)propane-1-sulfonylchloride, which is more electrophilic and reactive toward nucleophiles .
  • Chlorinated Alkanes : Unlike 3-Chloro-2-methylpropene (a volatile alkene used in polymer synthesis), the target compound’s chloro group is part of a rigid propanamide structure, reducing volatility and enhancing thermal stability .

Physicochemical Properties

  • Hydrogen Bonding : The target compound’s 3D hydrogen-bonded network contrasts with the linear structure of 3-Hydroxy-2,2-dimethylpropanal, which lacks sulfonamide-driven intermolecular interactions .
  • Solubility : The methoxy groups in 3-methoxy-2-(methoxymethyl)propane-1-sulfonylchloride increase solubility in polar solvents compared to the chloro-dimethyl substituents in the target compound .

Biological Activity

3-Chloro-2,2-dimethylpropane-1-sulfonamide is a sulfonamide compound that has garnered interest in various biological applications due to its potential as an enzyme inhibitor and its role in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and implications for future studies.

  • Molecular Formula : C5H12ClNO2S
  • Molecular Weight : 185.67 g/mol
  • Structure : The compound features a sulfonamide group attached to a chlorinated branched alkane, which influences its biological interactions.

The biological activity of 3-chloro-2,2-dimethylpropane-1-sulfonamide primarily stems from its ability to interact with specific molecular targets. The sulfonamide moiety can form hydrogen bonds with biological molecules, which is crucial for enzyme inhibition. The chlorine atom may participate in nucleophilic substitution reactions, altering the activity of enzymes and proteins involved in various biochemical pathways.

1. Enzyme Inhibition

Research indicates that sulfonamides like 3-chloro-2,2-dimethylpropane-1-sulfonamide can inhibit carbonic anhydrases (CAs), which are critical for regulating pH and fluid balance in biological systems. In vitro studies have shown that certain derivatives exhibit significant inhibitory effects on human carbonic anhydrase isoforms, particularly CA IX and XII, which are associated with tumor growth and metastasis .

2. Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties, primarily through the inhibition of folate synthesis in bacteria. They competitively inhibit the enzyme dihydropteroate synthase, preventing the conversion of p-aminobenzoic acid (PABA) into folate, which is essential for DNA synthesis in bacteria . This mechanism renders them effective against a range of gram-positive and some gram-negative bacteria.

3. Cytotoxicity Studies

In cancer research, compounds related to 3-chloro-2,2-dimethylpropane-1-sulfonamide have been evaluated for their cytotoxic effects on various cancer cell lines. For example, certain sulfonamide derivatives have demonstrated the ability to reduce cell viability in hypoxic conditions, particularly in colorectal and breast cancer cell lines expressing high levels of CA IX .

Case Studies

  • Inhibition of Carbonic Anhydrases :
    • A study examined several sulfonamide derivatives as inhibitors of CA IX and CA XII. Compounds showed IC50 values ranging from 51.6 to 99.6 nM against CA IX under hypoxic conditions, indicating their potential as therapeutic agents for cancer treatment .
  • Antibacterial Activity :
    • A comparative analysis of various sulfonamides revealed that modifications to the sulfonamide structure could enhance antibacterial efficacy against specific bacterial strains. The presence of specific functional groups was found to significantly influence activity levels .

Table 1: Inhibitory Activity Against Carbonic Anhydrases

CompoundCA IX IC50 (nM)CA XII IC50 (nM)Cell Line Tested
Compound 16a51.6Not testedHT-29 (hypoxic)
Compound 16b99.6Not testedMDA-MB-231 (hypoxic)
Compound 16eNot specifiedNot specifiedMG-63 (hypoxic)

Table 2: Antibacterial Efficacy Against Selected Strains

CompoundGram-positive ActivityGram-negative Activity
SulfanilamideEffectiveLimited
TrimethoprimEffectiveEffective
3-Chloro-DMSAModerateModerate

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